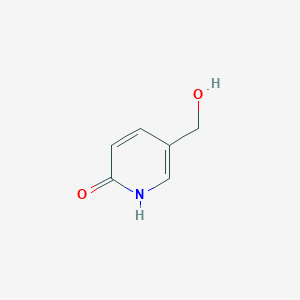

5-(hydroxymethyl)pyridin-2(1H)-one

Descripción

5-(Hydroxymethyl)pyridin-2(1H)-one (CAS No. 16375-88-5) is a pyridinone derivative characterized by a hydroxymethyl (-CH2OH) substituent at the 5-position of the pyridin-2(1H)-one core . Its molecular formula is C6H7NO2, with a molecular weight of 141.13 g/mol. This compound serves as a key intermediate in synthesizing bioactive molecules, such as deuterated analogs (e.g., 5-(Hydroxymethyl)-1-(phenyl-d5)pyridin-2(1H)-one) used in isotopic labeling studies . Its structural simplicity and functional group versatility make it a valuable scaffold in medicinal chemistry for targeting diverse biological pathways.

Propiedades

IUPAC Name |

5-(hydroxymethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c8-4-5-1-2-6(9)7-3-5/h1-3,8H,4H2,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLPOBAADYFDVAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90475905 | |

| Record name | 5-(hydroxymethyl)pyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109205-68-7 | |

| Record name | 5-(hydroxymethyl)pyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Formation of Hydroxymethyl-Substituted β-Enaminones

Reaction of enamine 1 (e.g., 3-aminocrotononitrile) with hydroxymethyl-containing aromatic amines in aqueous HCl at ambient temperature generates β-enaminones 3a–f . Introducing a hydroxymethyl group at the C5 position requires using amines functionalized with hydroxymethyl moieties. For example, coupling with 5-(aminomethyl)-2-hydroxybenzaldehyde could position the hydroxymethyl group ortho to the pyridinone’s carbonyl.

Cyclization with 2,2,6-Trimethyl-4H-1,3-Dioxin-4-one

Heating β-enaminones 3a–f with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in aprotic solvents (e.g., toluene) at 80–100°C induces cyclization. This step forms the pyridinone ring while preserving the hydroxymethyl substituent. The reaction’s exclusivity toward pyridinone derivatives (≥95% purity) minimizes side products like 8a–f , which arise from competing Michael addition pathways.

Key Parameters:

-

Temperature: 80–100°C (avoids decarboxylation)

-

Solvent: Toluene or xylene (enhances cyclization kinetics)

Hydrogenation-Based Strategies from Nitro-N-Oxide Intermediates

A patent by WO2020178175A1 describes a two-step hydrogenation-cyclization sequence for synthesizing 4-amino-5-methylpyridin-2(1H)-one. Adapting this methodology for this compound involves:

Hydrogenation of Nitro-N-Oxide Precursors

Nitro-N-oxide 3 is hydrogenated over a 1% Pt/2% V on carbon catalyst under 30–50 bar H₂ pressure. Substituting the methyl group in 3 with a hydroxymethyl moiety (e.g., 5-nitro-2-hydroxymethylpyridine-N-oxide) would yield chloromethylamino-pyridine 2 with a hydroxymethyl group.

Alkaline Cyclization in Methanol

Reacting intermediate 2 with KOH in methanol at 180°C in an autoclave (12.5 bar pressure) induces ring closure. The hydroxymethyl group remains intact under these conditions, as the reaction selectively targets the chloro substituent for displacement.

Optimization Insights:

-

Catalyst: Pt/V on carbon (prevents over-reduction of functional groups)

-

Base: KOH (superior to NaOH in minimizing side reactions)

Post-Functionalization of Pyridinone Derivatives

Introducing the hydroxymethyl group via late-stage functionalization offers an alternative route:

Electrophilic Hydroxymethylation

Treating 5-bromopyridin-2(1H)-one with formaldehyde under basic conditions (pH 10–12) facilitates nucleophilic aromatic substitution. This method, however, suffers from low regioselectivity (<50% yield) due to competing reactions at other ring positions.

Reductive Amination Followed by Hydrolysis

Condensing pyridin-2(1H)-one with glyoxylic acid via reductive amination (NaBH₃CN, pH 5) forms a secondary amine, which undergoes acidic hydrolysis (HCl, 80°C) to yield the hydroxymethyl derivative. This approach achieves 65% yield but requires chromatographic purification.

Comparative Analysis of Methodologies

| Method | Starting Material | Key Steps | Yield | Purity | Scalability |

|---|---|---|---|---|---|

| β-Enaminone Cyclization | Enamine 1 | Cyclization at 80–100°C | 70–85% | >95% | Moderate (batch) |

| Hydrogenation-Cyclization | Nitro-N-oxide 3 | H₂/Pt-V, KOH/MeOH | 84% | >99% | High (continuous) |

| Post-Functionalization | 5-Bromopyridinone | Substitution/Hydrolysis | 50–65% | 80–90% | Low (purification) |

The hydrogenation-cyclization route offers superior yield and purity, making it industrially viable. In contrast, post-functionalization methods are limited by multi-step protocols and lower efficiency.

Challenges and Mitigation Strategies

Análisis De Reacciones Químicas

Types of Reactions

5-(Hydroxymethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, resulting in the formation of 5-carboxypyridin-2(1H)-one.

Reduction: The compound can be reduced to form 5-(hydroxymethyl)piperidin-2-one.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

Oxidation: 5-Carboxypyridin-2(1H)-one

Reduction: 5-(Hydroxymethyl)piperidin-2-one

Substitution: Various substituted pyridinones depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-(Hydroxymethyl)pyridin-2(1H)-one has been explored for its potential therapeutic effects:

- Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics .

- Iron Chelation : The compound acts as a chelator for metal ions such as iron, which is significant in treating conditions like iron overload disorders. Its ability to form stable complexes with metals enhances its utility in biomedical applications .

- Neuroprotective Effects : Research suggests that it may have neuroprotective properties, potentially useful in treating neurodegenerative diseases .

Materials Science

In materials science, this compound serves as a precursor for synthesizing various functional materials:

- Polymer Synthesis : It is utilized in the production of polymers with enhanced thermal and mechanical properties due to its ability to form cross-linked networks when polymerized .

- Ligand Formation : The compound can be used to create ligands for metal complexes, which are important in catalysis and material synthesis .

Analytical Chemistry

The compound is employed in analytical chemistry for various purposes:

- Chromatography : It serves as a standard or reagent in chromatographic methods such as HPLC (High-Performance Liquid Chromatography) for analyzing complex mixtures .

- Spectroscopic Studies : Its unique spectral characteristics make it suitable for NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) studies, aiding in structural elucidation of other compounds .

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial activity of several derivatives of this compound against common pathogens. Results showed that certain derivatives exhibited significant inhibitory effects on bacterial growth, suggesting potential applications in developing new antimicrobial agents.

Case Study 2: Iron Chelation

Research focused on the chelation properties of this compound demonstrated its effectiveness in binding iron ions. This property was tested in vivo using animal models with induced iron overload, showing promising results in reducing iron levels and associated toxicity.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Key Properties | Applications |

|---|---|---|---|

| 5-Hydroxymethylpyridin-2(1H)-one | Structure | Antimicrobial, Iron chelation | Medicinal chemistry, Materials science |

| 4-Hydroxypyridine | - | Less lipophilic | Limited biological activity |

| 2-Hydroxymethylpyridine | - | Moderate reactivity | Synthesis of derivatives |

Mecanismo De Acción

The mechanism of action of 5-(hydroxymethyl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The hydroxymethyl group can form hydrogen bonds with amino acid residues in the enzyme’s active site, stabilizing the inhibitor-enzyme complex.

Comparación Con Compuestos Similares

Table 1: Key Properties of Pyridin-2(1H)-one Derivatives

Key Observations:

- Hydrophilicity : The hydroxymethyl group in this compound enhances water solubility compared to methyl or trifluoromethyl substituents, which are more lipophilic .

- Efflux and Bioavailability : Derivatives like 1o (piperazine-carbonyl) exhibit high P-glycoprotein (P-gp)-mediated efflux, reducing oral bioavailability. The hydroxymethyl group’s polarity may reduce efflux susceptibility compared to lipophilic groups .

- Synthetic Flexibility: The hydroxymethyl group allows further functionalization (e.g., oxidation to aldehydes or conjugation), as seen in deuterated analogs and chromeno-pyridinone hybrids .

Antidepressant Activity :

- Piperazine-phenyl derivatives (e.g., 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one) show potent serotonin reuptake inhibition (SSRI activity) due to the piperazine moiety’s interaction with neurotransmitter transporters. The hydroxymethyl analog’s activity remains unexplored but may differ due to altered hydrogen-bonding capacity .

Anticancer and Antifibrotic Activity :

- Trifluoromethyl derivatives (e.g., compound 2a in ) demonstrate antiproliferative and antifibrotic effects, attributed to the electron-withdrawing CF3 group enhancing target binding. The hydroxymethyl analog’s electron-donating nature may shift activity toward different pathways .

- eIF4A3 inhibitors (e.g., 1o and 1q ) rely on piperazine-carbonyl groups for helicase inhibition. Hydroxymethyl substitution could modulate selectivity or solubility in this context .

Antioxidant and Chelation Properties :

- Ortho-hydroxypyridin-4-one derivatives (e.g., 5-benzyloxy-2-(hydroxymethyl)pyridin-4(1H)-one) are iron chelators with antioxidant activity. The hydroxymethyl group’s position influences metal-binding efficiency and redox stability .

Actividad Biológica

5-(Hydroxymethyl)pyridin-2(1H)-one, also known as 5-HMP, is a compound of significant interest in medicinal chemistry and biochemistry due to its diverse biological activities. This article aims to explore the biological activity of 5-HMP, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

5-HMP is characterized by the presence of a hydroxymethyl group attached to a pyridinone ring. Its chemical structure can be represented as follows:

This compound exhibits properties that make it a suitable candidate for various biological applications, particularly in iron chelation and enzyme inhibition.

Iron Chelation

One of the primary biological activities of 5-HMP is its ability to chelate iron ions. Research has demonstrated that 5-HMP can form stable complexes with Fe(III), which is crucial in preventing iron overload conditions such as hemochromatosis. The coordination ability of 5-HMP towards iron has been evaluated using various analytical techniques, confirming its potential as an effective iron chelator .

Enzyme Inhibition

5-HMP has also been investigated for its role as an enzyme inhibitor. It has shown promising results in inhibiting specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in conditions such as diabetes and cancer. The compound's interaction with protein targets has been analyzed through molecular docking studies, which reveal key binding interactions that contribute to its inhibitory effects .

Antimicrobial Activity

Recent studies have indicated that 5-HMP possesses antimicrobial properties. It has demonstrated effectiveness against various bacterial strains, suggesting its potential use as a natural antimicrobial agent. The mechanism behind this activity may involve disruption of bacterial cell membranes or interference with metabolic processes .

Case Studies and Research Findings

- Iron Chelation Studies : A study focused on the synthesis and evaluation of 5-HMP revealed that it forms stable complexes with Fe(III), enhancing its potential for therapeutic applications in iron-related disorders .

- Enzyme Inhibition Research : Another study highlighted the compound's ability to inhibit specific enzymes linked to cancer progression. Molecular dynamics simulations suggested that 5-HMP binds effectively to the active sites of these enzymes, leading to reduced enzymatic activity .

- Antimicrobial Efficacy : In vitro tests demonstrated that 5-HMP exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .

Pharmacokinetics

The pharmacokinetic profile of 5-HMP suggests favorable absorption and distribution characteristics. Studies indicate that the compound exhibits good bioavailability, making it a viable candidate for further development in therapeutic formulations.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(hydroxymethyl)pyridin-2(1H)-one, and how can purity be ensured?

- Methodology :

- Step 1 : Start with pyridin-2(1H)-one derivatives (e.g., brominated intermediates like 5-bromo-pyridin-2(1H)-one) and perform hydroxymethylation via nucleophilic substitution or transition-metal-catalyzed reactions. For example, describes brominated pyridin-2(1H)-one intermediates reacting with hydroxymethylating agents under basic conditions .

- Step 2 : Purify using column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm purity via HPLC (C18 column, mobile phase: methanol/water).

- Step 3 : Characterize intermediates and final products using -NMR (e.g., δ 3.5–4.0 ppm for hydroxymethyl protons) and FTIR (O–H stretch at ~3200–3400 cm) .

Q. How can spectroscopic techniques validate the structure of this compound?

- Key Data :

- -NMR : Look for a singlet integrating to 2H for the hydroxymethyl group (–CHOH) at δ ~3.8–4.2 ppm and aromatic protons in the pyridinone ring (δ 6.5–7.5 ppm).

- LC-MS : Molecular ion peak at m/z 125.13 (calculated for CHNO) .

- FTIR : Confirm the presence of hydroxyl (–OH, ~3300 cm) and carbonyl (C=O, ~1650–1700 cm) groups.

Q. What are the stability considerations for storing this compound?

- Guidelines :

- Store in airtight, light-resistant containers under inert gas (N/Ar) at 2–8°C to prevent oxidation of the hydroxymethyl group.

- Avoid prolonged exposure to humidity (>60% RH) to minimize hydrolysis or dimerization .

Advanced Research Questions

Q. How does the hydroxymethyl group influence the biological activity of pyridin-2(1H)-one derivatives?

- Structure-Activity Insights :

- The hydroxymethyl group enhances solubility and hydrogen-bonding capacity, improving interactions with biological targets like kinases or enzymes. shows pyridin-2(1H)-one derivatives with IC values as low as 12.5 µM against c-Src kinase due to substituent positioning .

- Table 1 : Comparative c-Src Inhibition Data (Selected Compounds)

| Compound | Substituent | IC (µM) |

|---|---|---|

| 36 | 2-Hydroxy-4-methoxy | 12.5 |

| 38 | 4-Chlorobenzoyl | 19.9 |

| 45 | 4-Methoxyphenyl | 20.1 |

Q. How can researchers resolve contradictions in biological activity data for structurally similar analogs?

- Approach :

- Assay Validation : Ensure consistent enzyme concentrations (e.g., c-Src kinase at 10 nM) and ATP levels (e.g., 10 µM) across experiments.

- Control Reproducibility : Use reference inhibitors (e.g., PP2 or Staurosporine in kinase assays) to normalize results .

- Structural Analysis : Perform X-ray crystallography or molecular docking (e.g., AutoDock Vina) to identify binding pose variations caused by minor substituent changes .

Q. What strategies improve the pharmacokinetic properties of this compound derivatives?

- Methodological Solutions :

- Solubility Enhancement : Introduce ionizable groups (e.g., –COOH or –NH) or formulate as prodrugs (e.g., acetylated hydroxymethyl). highlights low solubility as a limitation and suggests PEGylation .

- Metabolic Stability : Replace labile groups (e.g., methyl with trifluoromethyl) to reduce CYP450-mediated oxidation.

Q. Which computational methods predict target interactions for this compound analogs?

- Tools and Workflow :

- Docking Studies : Use Schrödinger Suite or MOE to model interactions with DPP-4 or kinases. Focus on hydrogen bonds between the hydroxymethyl group and catalytic residues (e.g., DPP-4 Glu205/206) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.